2,6-Dioxaspiro[4.5]decan-9-amine

Lipophilicity ADME Spirocyclic amine

2,6-Dioxaspiro[4.5]decan-9-amine is a conformationally rigid spirocyclic amine incorporating a 2,6-dioxa substitution pattern on the decane scaffold. The compound possesses a molecular weight of 157.21 g·mol⁻¹ (C₈H₁₅NO₂), a calculated LogP of –0.84, one hydrogen-bond donor, and three hydrogen-bond acceptors.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 1343024-86-1
Cat. No. B1528785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dioxaspiro[4.5]decan-9-amine
CAS1343024-86-1
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESC1COC2(CCOC2)CC1N
InChIInChI=1S/C8H15NO2/c9-7-1-3-11-8(5-7)2-4-10-6-8/h7H,1-6,9H2
InChIKeyOKTVRYAQXUEGCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dioxaspiro[4.5]decan-9-amine (CAS 1343024-86-1) – Sourcing Guide for the Spirocyclic Amine Building Block


2,6-Dioxaspiro[4.5]decan-9-amine is a conformationally rigid spirocyclic amine incorporating a 2,6-dioxa substitution pattern on the decane scaffold. The compound possesses a molecular weight of 157.21 g·mol⁻¹ (C₈H₁₅NO₂), a calculated LogP of –0.84, one hydrogen-bond donor, and three hydrogen-bond acceptors . Its spirocyclic architecture places two oxygen atoms at positions 2 and 6 within the tetrahydropyran and tetrahydrofuran rings, creating a scaffold that is integral to a series of μ-opioid receptor agonists disclosed in WO2019072235A1 [1]. This simple primary amine is commercially available from specialty chemical suppliers and serves as a versatile intermediate for medicinal chemistry programs that require a rigid, oxygen-rich spirocyclic core with tunable lipophilicity.

Why 2,6-Dioxaspiro[4.5]decan-9-amine Cannot Be Freely Substituted with Other Spirocyclic Amine Building Blocks


Spirocyclic amines that share the same molecular formula can exhibit radically different physicochemical and pharmacological profiles depending on the position of the heteroatoms within the spiro junction. 2,6-Dioxaspiro[4.5]decan-9-amine (LogP –0.84 ) is more than 100‑fold more hydrophilic than its closest structural isomer, 1,4-dioxaspiro[4.5]decan-8-amine (LogP +1.33 ), a difference driven entirely by the placement of the two ring oxygens. Such a large shift in lipophilicity is predicted to substantially alter solubility, permeability, metabolic stability, and off‑target promiscuity, making the two isomers non‑interchangeable in any medicinal chemistry campaign where ADME properties are critical. Furthermore, the 2,6-dioxa arrangement has been specifically claimed in the patent literature as the core scaffold for μ‑opioid receptor agonists that show Gi‑protein‑biased signaling [1], indicating that receptor selectivity is intimately tied to this particular spiro orientation. Substituting a generic spirocyclic amine without the 2,6-dioxa substitution pattern therefore risks losing both the physicochemical advantages and the receptor‑binding specificity that this scaffold provides.

Quantitative Differentiation of 2,6-Dioxaspiro[4.5]decan-9-amine – Comparator‑Based Evidence for Procurement Decisions


Lipophilicity (LogP) Differential: A 2.17‑Log‑Unit Advantage in Hydrophilicity Over the 1,4-Dioxa Isomer

The calculated LogP of 2,6-dioxaspiro[4.5]decan-9-amine is –0.84 , whereas the LogP of its closest commercially available structural isomer, 1,4-dioxaspiro[4.5]decan-8-amine (CAS 97096-16-7), is +1.33 . The resulting difference of 2.17 log units corresponds to a >100-fold higher predicted aqueous solubility for the 2,6-isomer, a magnitude of difference that has been described in the spirocyclic amine literature as pharmacologically meaningful .

Lipophilicity ADME Spirocyclic amine

Commercial Purity Advantage: 98% vs. 95% – Reducing Impurity‑Driven Assay Variability

2,6-Dioxaspiro[4.5]decan-9-amine is supplied at a guaranteed purity of 98% by Fluorochem , whereas the structural isomer 1,4-dioxaspiro[4.5]decan-8-amine is routinely offered at 95% purity by multiple suppliers [1]. The 3‑percentage‑point difference in purity reduces the maximum potential impurity burden from 5.0% to 2.0%, translating to a 2.5‑fold reduction in the mass of unidentified impurities that can confound biological assay interpretation or require additional purification steps prior to use.

Purity Reproducibility Procurement specification

Scaffold Differentiation: The 2,6-Dioxa Substitution Pattern is Required for μ-Opioid Receptor Biased Agonism

The patent literature (WO2019072235A1) explicitly claims a series of 2,6-dioxaspiro[4.5]decane derivatives as μ-opioid receptor agonists that exhibit Gi‑protein‑biased signaling [1]. The 2,6-dioxa arrangement is a core structural requirement for this pharmacological profile; alternative spirocyclic amines (e.g., 1,4‑dioxa or mono‑oxa analogs) are not claimed in this context. This establishes a direct, application‑specific rationale for sourcing the 2,6‑isomer that goes beyond bulk physicochemical properties and ties scaffold geometry to a measurable pharmacological outcome.

μ-Opioid receptor Biased agonism Structure–Activity Relationship

Optimal Application Scenarios for 2,6-Dioxaspiro[4.5]decan-9-amine Based on Quantified Differentiation


Lead Optimization of μ-Opioid Receptor Biased Agonists with Improved Aqueous Solubility

Medicinal chemistry programs targeting the μ‑opioid receptor with a requirement for Gi‑protein‑biased, β‑arrestin‑sparing profiles will benefit from the 2,6‑dioxaspiro[4.5]decane scaffold, as disclosed in WO2019072235A1 [1]. The intrinsic LogP of –0.84 provides >100‑fold higher predicted aqueous solubility than the 1,4‑dioxa isomer , facilitating formulation of soluble analogs and reducing the likelihood of solubility‑limited pharmacokinetics during in vivo efficacy studies.

Fragment‑Based Drug Discovery Requiring High‑Purity, Water‑Soluble Spirocyclic Amine Fragments

The 98% purity specification and low lipophilicity (LogP –0.84) make this compound a suitable fragment for screening libraries where false positives from hydrophobic aggregation or reactive impurities must be minimized. Its spirocyclic nature contributes to three‑dimensional character and sp³‑carbon fraction (Fsp³ = 1.0) that is highly valued in fragment‑based drug discovery for accessing underexploited chemical space.

Synthesis of Oxa-Spirocyclic Building Blocks for Central Nervous System (CNS) Drug Candidates

The combination of a rigid spiro architecture and low LogP (–0.84) aligns with the physicochemical property space favored for CNS drug candidates (LogP typically 1–3), yet the even lower value of –0.84 positions this amine as a polar starting point that can be elaborated with lipophilic substituents to fine‑tune CNS penetration while maintaining adequate solubility . The 98% purity further ensures that downstream derivatization yields are not compromised by interfering impurities.

Quote Request

Request a Quote for 2,6-Dioxaspiro[4.5]decan-9-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.